3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide
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Overview
Description
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyridine rings.
Preparation Methods
The synthesis of 3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with 2-aminopyridine to yield the desired compound . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form N-(pyridin-2-yl)amides .
Chemical Reactions Analysis
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Scientific Research Applications
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Antimicrobial Activity: The compound and its derivatives have shown significant antimicrobial activity against various bacterial and fungal strains.
Antitubercular Agents: It has been evaluated for its potential as an antitubercular agent, showing promising activity against Mycobacterium tuberculosis.
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazinamide, a related compound, is converted to its active form, pyrazine-2-carboxylic acid, by mycobacterial pyrazinamidase. This active form then disrupts the mycobacterial cell membrane potential and transport functions, leading to cell death .
Comparison with Similar Compounds
3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
Pyrazinamide: A first-line antitubercular drug that shares a similar pyrazine ring structure.
N-(pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have varied medicinal applications.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Biological Activity
3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H8N4O
- Molecular Weight : 220.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting signaling pathways that are crucial in disease processes.
Potential Targets
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer and infectious diseases.
- Receptor Binding : It may also bind to receptors that regulate physiological responses, influencing processes like inflammation and cell proliferation.
Antimycobacterial Activity
Research has indicated that derivatives of this compound exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. A study highlighted the synthesis and evaluation of various derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL against mycobacterial strains .
Anticancer Properties
In vitro studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, one study reported that certain derivatives effectively suppressed the production of D-2-hydroxyglutarate in cells expressing mutant IDH1, a target for brain cancer therapies .
Structure-Activity Relationships (SAR)
The SAR studies have elucidated how modifications to the chemical structure influence biological activity. For example, substituents on the pyrazine ring can significantly alter the potency and selectivity of the compound against specific targets.
Modification | Effect on Activity |
---|---|
Methyl group addition | Increased potency against mycobacterial strains |
Halogen substitutions | Varied effects on enzyme inhibition |
Alteration in amine groups | Changes in receptor binding affinity |
Study on Antimycobacterial Activity
A pivotal study evaluated several derivatives of this compound against Mycobacterium tuberculosis. The most active compounds displayed high efficacy even against drug-resistant strains, indicating their potential as new antimycobacterial agents .
Study on HDAC Inhibitors
Another study focused on synthesizing HDAC inhibitors containing a similar pyrazine moiety. The results showed that these compounds could inhibit specific HDAC subtypes with IC50 values in the low micromolar range, suggesting their potential use in cancer therapy .
Properties
Molecular Formula |
C10H9N5O |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-amino-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H9N5O/c11-9-8(13-5-6-14-9)10(16)15-7-3-1-2-4-12-7/h1-6H,(H2,11,14)(H,12,15,16) |
InChI Key |
ZTLBZXHPXPXFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=CN=C2N |
Origin of Product |
United States |
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